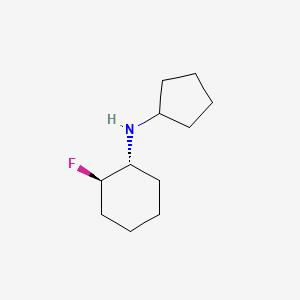

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine

描述

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine, also known as N-cyclopentyl-2-fluorocyclohexan-1-amine, is a cyclic amine compound with a unique structure. It is a colorless, crystalline solid that is insoluble in water but soluble in polar organic solvents. This compound has a wide range of applications in the scientific and medical fields, including its use as an intermediate in the synthesis of drugs and its ability to act as a ligand for various proteins.

科研应用

Photochemistry and Fluorescence

- Mori and Maeda (1997) explored the photochemical properties of a compound structurally related to the title compound, focusing on efficient cyclomerization reactions and fluorescence emissions under various conditions (Mori & Maeda, 1997).

Analytical Chemistry

- Gallaher and Johnson (1999) developed near-infrared fluorophoric labels for fatty acid analysis, utilizing a compound with an aromatic amine functionality, which is relevant to the structure and reactivity of the title compound (Gallaher & Johnson, 1999).

Organic Synthesis and Catalysis

- Grasa, Viciu, Huang, and Nolan (2001) discussed the use of nucleophilic N-heterocyclic carbenes as catalyst modifiers in amination reactions, which is pertinent to the chemical behavior of the title compound (Grasa, Viciu, Huang, & Nolan, 2001).

- Guo, Tong, Liu, Guo, and Wang (2019) investigated the use of Ru/Nb2O5 catalysts for ketone reductive amination, a reaction type relevant to the title compound (Guo, Tong, Liu, Guo, & Wang, 2019).

Ligand Design and Synthesis

- Tsygankov, Chun, Samoylova, Kwon, Kreschenova, Kim, Shin, Oh, Strelkova, Kolesov, Zubkov, Semenov, Fedyanin, and Chusov (2016) synthesized N,N′-dialkylated derivatives of cyclohexane-1,2-diamines, employing them as asymmetric ligands and organocatalysts (Tsygankov et al., 2016).

Bioconjugation and Medicinal Chemistry

- Nakajima and Ikada (1995) studied the mechanism of amide formation by carbodiimide in aqueous media, which is relevant to the reactivity and potential applications of the title compound in bioconjugation (Nakajima & Ikada, 1995).

Gold(I) Complexes and Luminescence

- Bartolomé, Carrasco-Rando, Coco, Cordovilla, Martín-Álvarez, and Espinet (2008) synthesized gold(I) complexes with isocyanide and carbene ligands, exploring hydrogen-bonding interactions and luminescent properties (Bartolomé et al., 2008).

Miscellaneous Applications

- Ho, Chen, Wong, and Yang (2005) investigated fluorinated chiral secondary amines as catalysts for olefin epoxidation, a study relevant to understanding the reactivity of fluorinated amines like the title compound (Ho, Chen, Wong, & Yang, 2005).

性质

IUPAC Name |

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20FN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h9-11,13H,1-8H2/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSSZPBOPCHQAZ-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2CCCCC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC2CCCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-N-cyclopentyl-2-fluorocyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

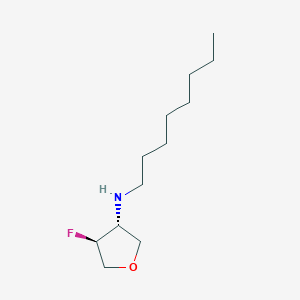

![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531789.png)

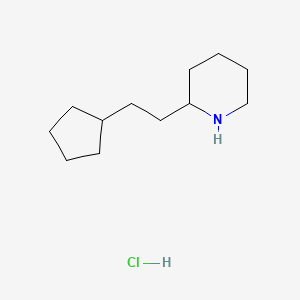

![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1531791.png)

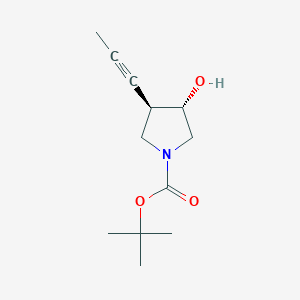

![1-[(1R,2R)-2-fluorocyclohexyl]piperazine](/img/structure/B1531800.png)

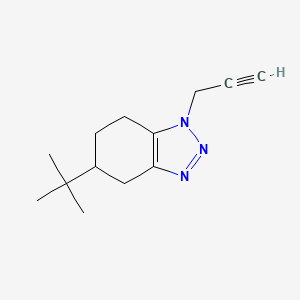

![4-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531801.png)

![1-{6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B1531804.png)

![1-[1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridin-5-yl]ethan-1-one](/img/structure/B1531806.png)

![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)